2-(4-nitrophenyl)-1-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one
Description
The compound 2-(4-nitrophenyl)-1-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one features a 4,5-dihydroimidazole core substituted with a sulfanyl-linked 4-(trifluoromethyl)benzyl group and a 4-nitrophenyl acetyl moiety. The 4-nitro group is a strong electron-withdrawing substituent, while the trifluoromethyl group enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-(4-nitrophenyl)-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S/c20-19(21,22)15-5-1-14(2-6-15)12-29-18-23-9-10-24(18)17(26)11-13-3-7-16(8-4-13)25(27)28/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDATPIZGIQPKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10412751 | |
| Record name | F0630-1456 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10412751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6255-32-9 | |
| Record name | F0630-1456 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10412751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations on the Imidazole Core
The target compound’s imidazole ring is 4,5-dihydro (partially saturated), which reduces aromaticity compared to fully unsaturated imidazoles (e.g., 1,2,4,5-tetrasubstituted derivatives in ). Saturation may influence conformational flexibility and binding interactions in biological systems. Key analogs include:
*Calculated based on molecular formulas.
Key Observations:
Trifluoromethyl Position: The target’s 4-CF₃ group (para) vs. 3-CF₃ (meta) in alters steric and electronic effects.
Sulfanyl vs. Sulfonyl : The sulfanyl group (thioether) in the target is less polar than the sulfonyl group in , which could increase membrane permeability but reduce oxidative stability .
Aryl Ketone Variations : The 4-nitrophenyl group in the target is more electron-deficient than phenyl or 4-fluorophenyl groups in analogs, possibly enhancing electrophilic reactivity or π-stacking interactions .
Comparison with Other Methods:
Physicochemical Properties
- Lipophilicity: The target’s CF₃ and NO₂ groups increase logP compared to analogs with fluorine or methyl groups (e.g., : logP ~3.5 vs. target ~4.2*).
- Solubility : The nitro group may reduce aqueous solubility relative to compounds with polar sulfonyl groups () .
- Thermal Stability : CF₃ groups generally enhance thermal stability, as seen in related trifluoromethylated imidazoles .
*Estimated using fragment-based methods.
Research Implications
- Drug Design : The 4-nitrophenyl group’s electron-withdrawing nature could favor interactions with enzymes like kinases or cytochrome P450 isoforms.
- Agrochemical Applications : The CF₃ group’s resistance to metabolic degradation may enhance pesticidal longevity .
- Limitations : High lipophilicity may limit bioavailability, suggesting a need for prodrug strategies or formulation optimization.
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